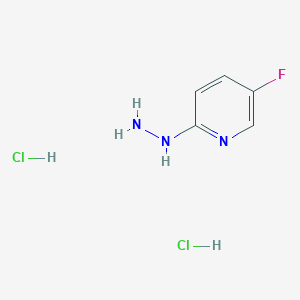

5-Fluoro-2-hydrazinylpyridine dihydrochloride

Description

5-Fluoro-2-hydrazinylpyridine dihydrochloride (CAS No. 1401426-18-3) is a fluorinated pyridine derivative with a hydrazine substituent at the 2-position. It is synthesized via microwave-assisted reaction of hydrazine monohydrate with 2-chloro-5-fluoropyridine in 1-butanol, yielding a mixture of 5-fluoro-2-hydrazinylpyridine and 2-chloro-5-hydrazinylpyridine, followed by purification and dihydrochloride salt formation . The compound is commercially available as an industrial-grade material with 99% purity, packaged in 25 kg cardboard drums under REACH and ISO certifications . Its structural features, including the electron-withdrawing fluorine atom and reactive hydrazine group, make it a valuable intermediate in pharmaceuticals, agrochemicals, and coordination chemistry.

Properties

IUPAC Name |

(5-fluoropyridin-2-yl)hydrazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6FN3.2ClH/c6-4-1-2-5(9-7)8-3-4;;/h1-3H,7H2,(H,8,9);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWXROBUBIQWJKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1F)NN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8Cl2FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80744319 | |

| Record name | 5-Fluoro-2-hydrazinylpyridine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80744319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1401426-18-3 | |

| Record name | 5-Fluoro-2-hydrazinylpyridine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80744319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-hydrazinylpyridine dihydrochloride typically involves the following steps:

Starting Material: The synthesis begins with 5-fluoropyridine as the starting material.

Hydrazination: The 5-fluoropyridine undergoes hydrazination by reacting with hydrazine hydrate under controlled conditions. This reaction introduces the hydrazinyl group at the 2-position of the pyridine ring.

Formation of Dihydrochloride Salt: The resulting 5-fluoro-2-hydrazinylpyridine is then treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods: In industrial settings, the production of this compound may involve optimized reaction conditions, such as:

Temperature Control: Maintaining specific temperatures to ensure high yield and purity.

Catalysts: Using catalysts to enhance the reaction rate and selectivity.

Purification: Employing purification techniques like recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 5-Fluoro-2-hydrazinylpyridine dihydrochloride can undergo various chemical reactions, including:

Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or sodium hypochlorite.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed:

Azo Compounds: Formed through oxidation of the hydrazinyl group.

Amines: Formed through reduction reactions.

Substituted Pyridines: Formed through nucleophilic substitution of the fluorine atom.

Scientific Research Applications

Chemistry:

Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.

Ligand Design: Employed in the design of ligands for coordination chemistry.

Biology:

Enzyme Inhibition: Investigated for its potential as an enzyme inhibitor in biochemical studies.

Biological Probes: Used as a probe to study biological pathways and mechanisms.

Medicine:

Drug Development: Explored for its potential in the development of new pharmaceuticals, particularly in oncology and infectious diseases.

Diagnostic Agents: Investigated for use in diagnostic imaging and assays.

Industry:

Material Science: Utilized in the development of new materials with specific properties.

Catalysis: Employed as a catalyst or catalyst precursor in various industrial processes.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-hydrazinylpyridine dihydrochloride involves its interaction with molecular targets such as enzymes or receptors. The hydrazinyl group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The fluorine atom may enhance the compound’s binding affinity and specificity for its targets. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table highlights structurally related pyridine and hydrazine derivatives, emphasizing key differences in substituents, similarity scores, and applications:

Physicochemical Properties

- Solubility : The dihydrochloride salt form enhances water solubility compared to neutral hydrazine derivatives like 2-(5-fluoropyridin-2-yl)acetic acid hydrochloride (CAS 1795504-70-9), which requires organic solvents for dissolution .

- Thermal Stability : Unlike azoamidine dihydrochlorides (e.g., 2,2’-azobis[2-methyl-N-phenylpropionamidine] dihydrochloride), which decompose explosively at high temperatures, 5-fluoro-2-hydrazinylpyridine dihydrochloride exhibits moderate stability under standard storage conditions .

Biological Activity

5-Fluoro-2-hydrazinylpyridine dihydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article provides an in-depth examination of its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : CHClFN

- Molecular Weight : 200.04 g/mol

- Structure : The compound features a hydrazinyl group attached to a pyridine ring with a fluorine atom at the 5-position, enhancing its reactivity and binding properties.

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The hydrazinyl group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity. This is particularly relevant in cancer treatment where enzyme inhibition can halt tumor growth.

- Binding Affinity : The presence of the fluorine atom increases the compound's binding affinity to biological macromolecules, enhancing its specificity and efficacy against target enzymes and receptors.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

- Anticancer Properties : Studies have shown that derivatives of this compound possess potent inhibitory effects on various cancer cell lines, including L1210 mouse leukemia cells, with IC values in the nanomolar range . The mechanism involves the release of active metabolites that interfere with nucleic acid synthesis.

- Antimicrobial Activity : The compound has been evaluated for its antimicrobial properties. Preliminary studies suggest it may exhibit activity against certain bacterial strains, although specific data on this aspect are still emerging.

Comparative Studies

To understand the uniqueness of this compound, comparisons with structurally similar compounds are essential:

| Compound | Key Differences | Biological Activity |

|---|---|---|

| 2-Hydrazinopyridine | Lacks fluorine substitution | Limited reactivity |

| 5-Chloro-2-hydrazinylpyridine | Chlorine instead of fluorine; different electronic properties | Weaker enzyme inhibition |

| 2-Fluoro-5-hydrazinylpyridine | Different positional isomer; altered reactivity | Varies depending on specific targets |

Case Studies and Research Findings

- In Vitro Studies : A study reported that derivatives of 5-Fluoro-2-hydrazinylpyridine inhibited L1210 cell proliferation effectively, demonstrating potential for development into anticancer agents .

- Synthesis and Characterization : Various synthetic routes have been developed for producing this compound, emphasizing its versatility in creating more complex bioactive molecules.

- Mechanistic Insights : Research has indicated that the compound's hydrazinyl group may participate in redox reactions, generating reactive intermediates that can modify biological targets, further elucidating its mechanism of action.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.